molecular formula C13H10O4 B12600809 2-Furancarboxaldehyde, 5-(1,3-benzodioxol-5-yl)-3-methyl- CAS No. 646038-77-9

2-Furancarboxaldehyde, 5-(1,3-benzodioxol-5-yl)-3-methyl-

Cat. No.: B12600809
CAS No.: 646038-77-9
M. Wt: 230.22 g/mol
InChI Key: OWAOLPNOBYUZGV-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 5-(1,3-benzodioxol-5-yl)-3-methyl- is an organic compound that features a furan ring substituted with a benzodioxole group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 5-(1,3-benzodioxol-5-yl)-3-methyl- typically involves the reaction of 2-furancarboxaldehyde with appropriate benzodioxole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-(1,3-benzodioxol-5-yl)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Furancarboxaldehyde, 5-(1,3-benzodioxol-5-yl)-3-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5-(1,3-benzodioxol-5-yl)-3-methyl- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furancarboxaldehyde
  • 5-(1,3-Benzodioxol-5-yl)-2-furancarboxaldehyde
  • 3-Methyl-2-furancarboxaldehyde

Uniqueness

2-Furancarboxaldehyde, 5-(1,3-benzodioxol-5-yl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective.

Properties

CAS No.

646038-77-9

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-methylfuran-2-carbaldehyde

InChI

InChI=1S/C13H10O4/c1-8-4-11(17-13(8)6-14)9-2-3-10-12(5-9)16-7-15-10/h2-6H,7H2,1H3

InChI Key

OWAOLPNOBYUZGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CC3=C(C=C2)OCO3)C=O

Origin of Product

United States

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